molecular formula C23H29N3O6 B2786422 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1171232-32-8

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2786422
CAS No.: 1171232-32-8
M. Wt: 443.5
InChI Key: XCPZPYOUKKJEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea features a unique hybrid structure combining a benzo[b][1,4]oxazepine core with a 3,4,5-trimethoxyphenylurea moiety. The benzo[b][1,4]oxazepine ring is a seven-membered heterocycle containing oxygen and nitrogen, substituted at positions 3, 5, and 7 with ethyl, dimethyl, and oxo groups, respectively. The urea linkage connects this core to a 3,4,5-trimethoxyphenyl group, a substituent frequently associated with bioactivity in medicinal chemistry, such as microtubule inhibition in combretastatin analogs .

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-7-26-16-10-14(8-9-17(16)32-13-23(2,3)21(26)27)24-22(28)25-15-11-18(29-4)20(31-6)19(12-15)30-5/h8-12H,7,13H2,1-6H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPZPYOUKKJEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C26H34N2O6C_{26}H_{34}N_{2}O_{6}, and it features a unique oxazepine ring structure combined with a urea moiety. The presence of multiple methoxy groups contributes to its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with metabolic pathways, potentially affecting lipid metabolism and cholesterol biosynthesis.
  • Receptor Modulation : It could interact with various receptors, leading to altered signaling pathways that affect cellular responses.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound. Below is a summary of key findings:

Activity Description Reference
Antitumor Activity Exhibited cytotoxic effects against several cancer cell lines in vitro.
Antimicrobial Properties Showed significant inhibition against bacterial strains in preliminary assays.
Anti-inflammatory Effects Reduced inflammatory markers in animal models of inflammation.

Case Studies

  • Antitumor Effects : A study evaluated the cytotoxicity of the compound on human breast cancer cells (MCF-7) and reported an IC50 value of 12 µM, indicating significant antiproliferative activity.
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha levels compared to the control group.

Research Findings

Research has indicated that the compound's structural features contribute to its diverse biological activities:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the oxazepine ring have been shown to influence potency and selectivity towards specific biological targets.
  • Pharmacokinetics : Early pharmacokinetic studies suggest favorable absorption characteristics; however, further investigations are required to fully understand its metabolic profile.

Comparison with Similar Compounds

Tetrahydrobenzo[b]thiophene-Based Ureas ()

Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d) share the urea functional group but differ in their heterocyclic cores. The benzo[b]thiophene system replaces the benzo[b][1,4]oxazepine, introducing sulfur instead of oxygen/nitrogen. Key differences include:

  • Substituent Diversity: The thiophene derivatives in feature cyano or ester groups, whereas the target compound’s oxazepine core includes ethyl and dimethyl substituents, which could sterically hinder interactions with biological targets .

Oxazolone-Linked Trimethoxyphenyl Compounds ()

The synthesis of 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one highlights the prevalence of trimethoxyphenyl groups in bioactive molecules. Unlike the target compound’s urea linkage, these analogs utilize oxazolone rings, which are five-membered heterocycles with ketone and ester-like reactivity. The absence of a urea group in these compounds may limit hydrogen-bonding interactions critical for target binding .

Trimethoxyphenyl-Containing Compounds

Nucleoside Analogs ()

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) demonstrates the use of trimethoxyphenyl groups in complex nucleoside derivatives. However, the nucleoside’s tetrahydrofuran ring and thiopyrimidine group confer distinct solubility and metabolic stability profiles .

Structural Stability

Research Implications

The trimethoxyphenyl group’s presence across diverse compounds () underscores its role in bioactivity, likely through interactions with hydrophobic pockets in target proteins. Future studies should explore the benzo[b][1,4]oxazepine scaffold’s pharmacokinetic advantages, such as metabolic stability, over sulfur-containing analogs.

Q & A

Q. Table 1: Structural Analogs and Biological Activities

Analog SubstituentsBiological ActivityKey Finding
3,4,5-TrimethoxyphenylAntifungal (IC50_{50} 2 µM)Enhanced membrane permeability
4-ChlorobenzylAnticancer (IC50_{50} 5 µM)Apoptosis induction via caspase-3
Thiophene-2-ylmethylAnti-inflammatory (IC50_{50} 10 µM)COX-2 inhibition

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

  • Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and equipment calibration .
  • Intermediate Characterization : Validate purity at each step via 1H^{1}\text{H} NMR (>95% purity threshold) .
  • Collaborative Validation : Share protocols with independent labs to cross-verify yields and spectral data .

Advanced: How can researchers mitigate off-target effects observed in preclinical studies of this compound?

Methodological Answer:

  • Proteome-Wide Profiling : Use affinity pulldown-MS to identify unintended protein binders .
  • Selectivity Screening : Test against panels of related enzymes (e.g., kinase or phosphatase families) .
  • Prodrug Strategies : Modify the urea moiety to reduce non-specific interactions until target tissue activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.